4-BROMO-N-ETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Overview
Description
4-BROMO-N-ETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features a bromine atom, an ethyl group, a morpholine ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-ETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine.
Bromination: The amine is then brominated to introduce the bromine atom.
Sulfonylation: Finally, the morpholine-4-sulfonyl group is introduced through a sulfonylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-ETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted benzamides.
Scientific Research Applications
4-BROMO-N-ETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-ETHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide: This compound shares the morpholine-4-sulfonylbenzamide core but has a hydroxyethyl group instead of a bromoethyl group.
4-Bromo-3-(morpholine-4-sulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
The presence of the bromine atom, in particular, allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-N-ethyl-3-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4S/c1-2-15-13(17)10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRYRCLLSWSOIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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